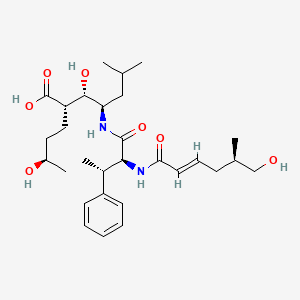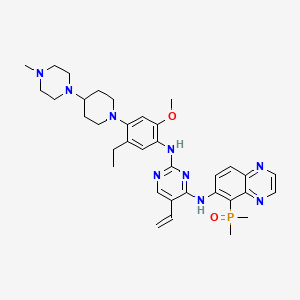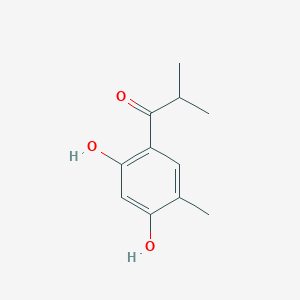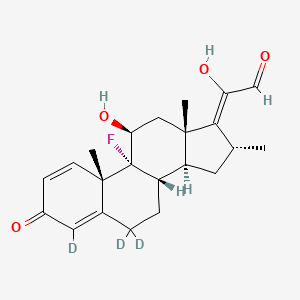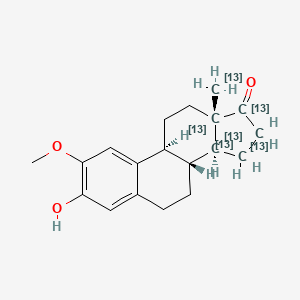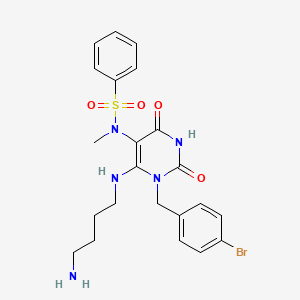
12-Hydroxystearic acid-d34 (lithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxystearic acid-d34 (lithium): is a deuterated form of 12-hydroxystearic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and its ability to be used as a tracer in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 12-Hydroxystearic acid is typically synthesized from castor oil through a process of hydrogenation. The hydrogenation of castor oil leads to the formation of 12-hydroxystearic acid and stearic acid. The deuterated form, 12-Hydroxystearic acid-d34, is prepared by replacing the hydrogen atoms with deuterium during the hydrogenation process .
Industrial Production Methods: The industrial production of 12-Hydroxystearic acid-d34 involves the hydrogenation of castor oil in the presence of a deuterium source. This process is carried out under controlled conditions to ensure the complete replacement of hydrogen with deuterium. The resulting product is then purified to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 12-Hydroxystearic acid-d34 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to study the behavior of the compound under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 12-Hydroxystearic acid-d34.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 12-Hydroxystearic acid-d34 can lead to the formation of keto acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 12-Hydroxystearic acid-d34 is used as a tracer to study reaction mechanisms and pathways. Its deuterated form allows for precise tracking of the compound during chemical reactions .
Biology: In biological research, this compound is used to study lipid metabolism and the role of fatty acids in cellular processes. Its stability and unique properties make it an ideal candidate for such studies .
Medicine: In medicine, 12-Hydroxystearic acid-d34 is used in the development of pharmaceuticals and as a reference standard in analytical chemistry. Its deuterated form provides enhanced stability and accuracy in measurements .
Industry: In the industrial sector, this compound is used in the production of lubricating greases and other products that require high stability and performance. Its unique properties make it suitable for use in extreme conditions .
Mecanismo De Acción
The mechanism of action of 12-Hydroxystearic acid-d34 involves its interaction with various molecular targets and pathways. In biological systems, it is known to interact with lipid metabolism pathways, influencing the synthesis and breakdown of fatty acids. Its deuterated form allows for precise tracking and analysis of these interactions .
Comparación Con Compuestos Similares
Lithium 12-hydroxystearate: This compound is similar to 12-Hydroxystearic acid-d34 but does not contain deuterium.
Stearic acid: Another similar compound, stearic acid, is a saturated fatty acid that is widely used in various industrial applications.
Uniqueness: The uniqueness of 12-Hydroxystearic acid-d34 lies in its deuterated form, which provides enhanced stability and allows for precise tracking in scientific research. This makes it a valuable tool in various fields, including chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C19H37LiO3 |
|---|---|
Peso molecular |
355.7 g/mol |
Nombre IUPAC |
lithium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,14,14,15,15,16,16,17,17,18,18,19,19,19-pentatriacontadeuterio-13-hydroxynonadecanoate |
InChI |
InChI=1S/C19H38O3.Li/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22;/h18,20H,2-17H2,1H3,(H,21,22);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2; |
Clave InChI |
IRCBDXBOYKQUQT-FQJQGIECSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-])O.[Li+] |
SMILES canónico |
[Li+].CCCCCCC(CCCCCCCCCCCC(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
